molecular formula C19H16ClN3O4S B2513262 5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide CAS No. 902139-14-4

5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide

Cat. No. B2513262
CAS RN: 902139-14-4
M. Wt: 417.86
InChI Key: FPRVLPMMWYBUIU-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The average mass of this compound is 442.940 Da . No further physical or chemical properties were found.

Scientific Research Applications

Synthesis and Characterization of Polymers

Polyamides and poly(amide-imide)s derived from specific diamines exhibit unique properties due to their synthesis methods and constituent molecules. The process involves poly-condensation reactions in specific solvents, resulting in polymers with high glass transition temperatures and inherent viscosities. These materials demonstrate excellent solubility in polar solvents and stability up to 400°C, underscoring their potential for high-performance applications (Saxena et al., 2003).

Antimicrobial and Anti-inflammatory Applications

Pyrimidine derivatives exhibit significant biological activities, including antimicrobial and anti-inflammatory effects. The synthesis of ethyl-2-amino-4-chloro-6-(phenyl amino) pyrimidine-5-carboxylate derivatives, through Cyclocondensation and Michel type addition reactions, has shown promising results in screening for antibacterial, antifungal, and anti-inflammatory activities (A.S.Dongarwar et al., 2011).

Molluscicidal Properties for Schistosomiasis Control

Thiazolo[5,4-d]pyrimidines synthesized through specific reactions exhibit molluscicidal properties against the snails acting as intermediate hosts for Schistosomiasis, indicating a potential application in controlling this parasitic disease (El-bayouki & Basyouni, 1988).

Anticancer Activities

The synthesis of novel ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives and their evaluation against human leukemia cell lines revealed significant antitumor activities. The study indicates that specific substitutions on the pyrimidine ring can enhance anticancer efficacy, offering insights into the design of new anticancer agents (Asha et al., 2010).

Crystal Structures and Chemical Interactions

Investigations into the crystal structures of pyrimidine derivatives have provided insights into their chemical interactions, such as hydrogen bonding patterns and molecular arrangements. This knowledge is crucial for understanding the bioactivity of these compounds and for designing molecules with specific properties (Balasubramani et al., 2007).

properties

IUPAC Name

5-chloro-2-ethylsulfonyl-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S/c1-2-28(25,26)19-21-12-16(20)17(23-19)18(24)22-13-8-10-15(11-9-13)27-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRVLPMMWYBUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(ethylsulfonyl)-N-(4-phenoxyphenyl)pyrimidine-4-carboxamide

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